molecular formula C12H9F3N2O3 B11809886 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B11809886
M. Wt: 286.21 g/mol
InChI Key: XHVMCVCVJZXJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-(trifluoromethyl)phenyl group and at position 2 with a propanoic acid chain. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety that enhances metabolic stability and lipophilicity, making this compound a promising candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic interactions . The propanoic acid moiety contributes to solubility in aqueous environments and may facilitate binding to biological targets via hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19)

InChI Key

XHVMCVCVJZXJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Trifluoromethyl)benzohydrazide

The synthesis begins with the conversion of 4-(trifluoromethyl)benzoic acid to its corresponding hydrazide. This is achieved via Fischer esterification to form the methyl ester, followed by refluxing with excess hydrazine hydrate in methanol. The reaction proceeds as follows:

4-(Trifluoromethyl)benzoic acidMeOH, H2SO4Methyl esterN2H4H2O4-(Trifluoromethyl)benzohydrazide\text{4-(Trifluoromethyl)benzoic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl ester} \xrightarrow{\text{N}2\text{H}4\cdot\text{H}_2\text{O}} \text{4-(Trifluoromethyl)benzohydrazide}

Yields for this step typically range from 85–92% under optimized conditions.

Formation of Diacylhydrazide Intermediate

The hydrazide is reacted with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is used as a base to neutralize HCl generated during the reaction:

4-(Trifluoromethyl)benzohydrazide+ClCO-CH2CH2COOHEt3N, DCMDiacylhydrazide\text{4-(Trifluoromethyl)benzohydrazide} + \text{ClCO-CH}2\text{CH}2\text{COOH} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Diacylhydrazide}

The diacylhydrazide intermediate is isolated via precipitation in ice-cwater, with yields of 70–78%.

Cyclodehydration to 1,3,4-Oxadiazole

Cyclization of the diacylhydrazide is performed using phosphorus oxychloride (POCl3_3) as a dehydrating agent. The reaction is carried out at 100°C for 6–8 hours:

DiacylhydrazidePOCl3,100C3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, 100^\circ\text{C}} \text{3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid}

This step achieves a conversion efficiency of 65–72%, with purification via recrystallization from ethanol.

One-Pot Copper-Catalyzed Coupling

Reaction Setup and Optimization

A streamlined one-pot method adapted from involves the use of 3-carboxypropanoic acid and 1-iodo-4-(trifluoromethyl)benzene. The process employs NIITP (N-iodoimidazolidinone trifluoromethanesulfonate) as a cyclization agent and copper(I) iodide as a catalyst:

3-Carboxypropanoic acid+4-(Trifluoromethyl)phenyl iodideCuI, 1,10-phenanthrolineNIITP, Cs2CO3,dioxaneTarget compound\text{3-Carboxypropanoic acid} + \text{4-(Trifluoromethyl)phenyl iodide} \xrightarrow[\text{CuI, 1,10-phenanthroline}]{\text{NIITP, Cs}2\text{CO}3, \text{dioxane}} \text{Target compound}

Key parameters:

  • Temperature : 80°C for oxadiazole formation, followed by 110°C for coupling.

  • Solvent : Anhydrous 1,4-dioxane (0.40 M concentration).

  • Yield : 68–75% after column chromatography.

Large-Scale Synthesis

Scaling to 5 mmol maintains efficiency, with minor adjustments:

  • Increased solvent volume (25 mL dioxane for initial cyclization).

  • Extended reaction time (17 hours for coupling step).

  • Final purification via flash chromatography (20% Et2_2O/pentane) yields 87% product.

Comparative Analysis of Methods

Parameter Diacylhydrazide Method One-Pot Coupling
Reaction Time 18–24 hours21 hours
Overall Yield 45–55%60–68%
Purification RecrystallizationColumn Chromatography
Scale-Up Feasibility ModerateHigh
Cost Efficiency Low (POCl3_3 cost)Moderate

The one-pot method offers superior yields and scalability, making it preferable for industrial applications. However, the diacylhydrazide route provides better control over intermediate purity.

Functionalization and Derivative Synthesis

Ester Protection Strategies

To avoid side reactions during cyclization, the propanoic acid moiety is often protected as a t-butyl ester. For example, t-butyl 3-bromopropanoate is used in S-alkylation reactions, with subsequent deprotection via trifluoroacetic acid (TFA):

t-Butyl esterTFA, DCMPropanoic acid\text{t-Butyl ester} \xrightarrow{\text{TFA, DCM}} \text{Propanoic acid}

This approach achieves >90% deprotection efficiency.

Alternative Cyclization Agents

Substituting POCl3_3 with polyphosphoric acid (PPA) reduces toxicity and improves reaction safety. Trials show comparable yields (63–67%) under reflux conditions.

Challenges and Optimization

Byproduct Formation

Competitive pathways during cyclization may generate 1,2,4-oxadiazole isomers. Using excess POCl3_3 (3.5 equiv) suppresses isomerization, enhancing selectivity.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve cyclodehydration kinetics but complicate purification. Balancing reaction rate and workability, dioxane remains optimal .

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.

    Substitution: The phenyl ring and the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are compared below with analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound 4-(Trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 High lipophilicity (CF₃), potential antibacterial activity
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 2-Chlorophenyl C₁₁H₉ClN₂O₃ 252.65 Moderate logP (Cl < CF₃); reduced metabolic stability compared to CF₃ derivatives
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 256.24 Electron-donating OCH₃ group lowers reactivity; lower antibacterial potency
3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Fluoro-3-methylphenyl C₁₂H₁₁FN₂O₃ 250.23 Methyl enhances lipophilicity; fluorine improves bioavailability
3-(5-(3,5-bis(Trifluoromethyl)phenyl)-4-phenyloxazol-2-yl)propanoic acid 3,5-bis(CF₃)phenyl C₂₀H₁₃F₆N₂O₃ 434.32 Dual CF₃ groups increase steric bulk and logP; potential for CNS penetration

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (CF₃, Cl) : The target compound’s CF₃ group provides superior metabolic stability and membrane permeability compared to chlorine . Bis-CF₃ derivatives (e.g., ) exhibit even higher lipophilicity but may suffer from reduced solubility.
  • Electron-Donating Groups (OCH₃) : Methoxy-substituted analogs (e.g., ) show diminished antibacterial activity due to reduced electrophilicity of the oxadiazole ring.

Biological Activity: Antibacterial Potential: Compounds with para-substituted CF₃ (e.g., HSGN-235 in ) demonstrate efficacy against Neisseria gonorrhoeae, suggesting the target compound may share similar mechanisms. Solubility vs. Penetration: The propanoic acid chain in the target compound balances lipophilicity (from CF₃) with aqueous solubility, a critical factor for oral bioavailability.

Structural Insights :

  • Positional Isomerism : Ortho- and meta-substituted derivatives (e.g., 2-chlorophenyl or 4-fluoro-3-methylphenyl ) exhibit distinct binding profiles compared to para-substituted analogs, highlighting the importance of substituent positioning for target engagement.

Research Implications

  • Drug Design: The target compound’s trifluoromethyl and propanoic acid groups make it a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties.
  • Comparative Studies : Further in vitro assays comparing IC₅₀ values against bacterial strains or enzyme targets (e.g., COX-2, kinases) are needed to validate its superiority over analogs.

Biological Activity

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₈F₃N₃O₂
  • Molecular Weight : 263.20 g/mol

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of compounds related to oxadiazoles. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acids demonstrated significant inhibition of Rho/MRTF/SRF-mediated gene transcription with an IC₅₀ value of 180 nM. This suggests that similar compounds, including this compound, may also exhibit potent antifibrotic activity through comparable mechanisms .

Cytotoxicity and Safety Profile

Research indicates that compounds in this class show low cytotoxicity. Specifically, the aforementioned study reported no observable cytotoxic effects up to concentrations of 100 µM. This safety profile is crucial for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The trifluoromethyl group significantly influences the biological activity of oxadiazole derivatives. Studies have shown that modifications in this moiety can lead to enhanced potency against various biological targets. The SAR analysis for related compounds has revealed that the positioning and nature of substituents on the phenyl ring can dramatically affect the compound's efficacy and selectivity .

Case Study 1: In Vivo Efficacy

In vivo studies using mouse models have demonstrated that oxadiazole derivatives can effectively reduce fibrosis markers in tissues subjected to injury (e.g., bleomycin-induced dermal fibrosis). These findings underscore the potential therapeutic applications of this compound in fibrotic diseases .

Case Study 2: Pharmacokinetic Optimization

Pharmacokinetic studies on similar compounds have shown promising results regarding oral bioavailability and metabolic stability. The optimization process has led to the identification of several lead candidates with favorable pharmacokinetic profiles suitable for further clinical evaluation .

Data Table: Summary of Biological Activities

Activity IC₅₀ Value Cytotoxicity Notes
Rho/MRTF/SRF Inhibition180 nMNo cytotoxicity up to 100 µMEffective in reducing gene expression related to fibrosis
Antifibrotic ActivityNot specifiedLow cytotoxicityDemonstrated efficacy in mouse models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid?

  • Methodology : The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazide derivatives with carboxylic acids or their activated esters. For example:

Hydrazide Formation : React 4-(trifluoromethyl)benzohydrazide with a propanoic acid derivative (e.g., malonic acid derivatives) under reflux in ethanol.

Cyclodehydration : Use dehydrating agents like POCl₃ or PCl₅ to form the oxadiazole ring .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to theoretical predictions (e.g., trifluoromethyl group at δ ~120-130 ppm in ¹³C NMR) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M-H]⁻ ion at m/z ~344.3) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Approach :

  • Enzyme Inhibition : Test against COX-2, 5-LOX, or kinases using fluorometric/colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Dosage : 1–100 μM range, 24–72 hr incubation .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties?

  • Strategies :

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with chloro or methoxy groups to modulate lipophilicity (logP) .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
  • SAR Insights : Derivatives with electron-withdrawing groups on the phenyl ring show enhanced enzyme affinity (e.g., fluoro analogs in ).

Q. What experimental controls are critical for resolving discrepancies in biological activity data?

  • Variables to Address :

  • Purity : Confirm >95% purity via HPLC (impurities <5% can skew IC₅₀ values) .
  • Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%) across studies .
  • Cell Line Variability : Validate results across multiple cell lines (e.g., HepG2 vs. A549) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Workflow :

Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 PDB: 5IKT) .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

ADMET Prediction : Employ SwissADME to optimize solubility (ESOL) and BBB permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.